N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide
Description
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-methylsulfonyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-9-12(2)15(13(3)10-11)17-16(19)14-5-7-18(8-6-14)22(4,20)21/h9-10,14H,5-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEZKSBNAAOALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a mesityl group and a methylsulfonyl moiety. The structural characteristics contribute to its interaction with biological targets, particularly enzymes and receptors.
1. Enzyme Inhibition
Research has shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. A study evaluating the biological activity of synthesized piperidine derivatives indicated strong AChE inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's. The IC50 values for these inhibitors ranged from 0.63 µM to 6.28 µM, demonstrating potent activity compared to reference standards .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 0.63 |
| Compound B | AChE | 2.14 |
| Compound C | Urease | 1.13 |
| This compound | AChE/Urease | TBD |
2. Antibacterial Activity
The antibacterial properties of this compound have not been extensively documented in the literature. However, related compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess similar properties .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several piperidine derivatives, including this compound, and evaluated their biological activities. The synthesized compounds underwent rigorous testing for their inhibitory effects on AChE and urease, revealing promising results that could lead to new therapeutic agents for neurological disorders and gastrointestinal conditions .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar piperidine compounds indicated their ability to bind effectively to the active sites of target enzymes. This computational approach helps in understanding the interactions at a molecular level, providing insights into the design of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
